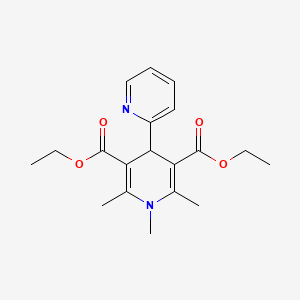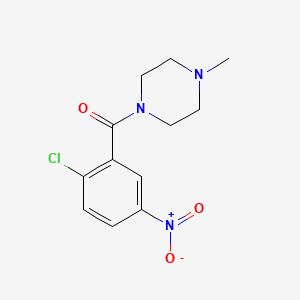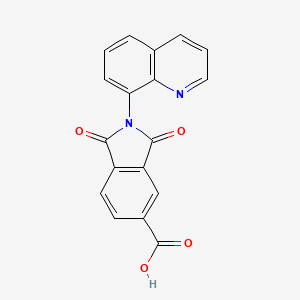![molecular formula C20H14ClN3O B5576490 2-{4-[(2-chlorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5576490.png)
2-{4-[(2-chlorophenyl)amino]-2-quinazolinyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2-chlorophenyl)amino]-2-quinazolinyl}phenol is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that belongs to the class of quinazoline derivatives, which have been shown to have a variety of biological activities. In
Scientific Research Applications
Synthesis and Microbial Studies
A study detailed the synthesis of compounds related to "2-{4-[(2-chlorophenyl)amino]-2-quinazolinyl}phenol," showcasing their potential in microbial applications. The compounds were tested for antibacterial and antifungal activities, showing remarkable activities against both Gram-positive and Gram-negative bacteria, as well as against fungi like C. albicans and A. niger (N. Patel et al., 2010).
Structural and Vibrational Study
Another research focused on the structural and vibrational properties of similar quinazolinone derivatives. Through experimental infrared spectrum analysis and theoretical calculations, insights into the compound's structural properties, bonds order, charge-transfers, and topological properties were obtained, offering valuable information for further pharmaceutical applications (M. V. Castillo et al., 2012).
Copolymerization and Environmental Applications
Research on the copolymerization of halogenated phenols with syringic acid by the fungus Rhizoctonia praticola enzyme laccase demonstrated the model's relevance for explaining the incorporation of anthropogenic compounds into humic substances. This study suggests the environmental significance of these compounds in binding with natural polymers, indicating a potential application in bioremediation processes (J. Bollag & Shu-Yen Liu, 1985).
Optical and Dielectric Properties
Investigations into the optical and dielectric properties of thin films made from quinoline derivatives highlight their potential in electronic and photonic applications. These studies provide foundational knowledge on the material's physical properties, which could be crucial for developing new electronic devices (H. Zeyada et al., 2016).
Antimicrobial Activity
Synthesis and antimicrobial evaluation of new quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone demonstrated significant in vitro antibacterial and antifungal activities. This research underlines the potential of such compounds in developing new antimicrobial agents (N. Patel & Jaymin C. Patel, 2010).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound, also known as 2-{4-[(2-chlorophenyl)amino]-2-quinazolinyl}phenol or 4BNX, is the 3-oxoacyl-(acyl-carrier-protein) reductase (FabG) . FabG is a key enzyme in the bacterial fatty acid synthesis II system, which is recognized as a potential drug target .
Mode of Action
The compound binds at a novel allosteric site located at the FabG subunit-subunit interface . The binding relies primarily on hydrophobic interactions, but specific hydrogen bonds are also observed . The inhibitors act by inducing conformational changes that propagate to the active site, resulting in a displacement of the catalytic triad and the inability to bind NADPH .
Biochemical Pathways
The compound affects the elongation cycle of fatty acid biosynthesis, specifically the reduction of a 3-oxo-acyl-ACP intermediate . This disruption in the fatty acid synthesis pathway can have downstream effects on bacterial growth and survival, as fatty acids are crucial components of the bacterial cell membrane.
Pharmacokinetics
The compound has shown good physicochemical properties, suggesting potential for bioavailability
Result of Action
The result of the compound’s action is the inhibition of FabG, disrupting the fatty acid synthesis pathway . This can lead to the inhibition of bacterial growth, making the compound a potential antibacterial agent .
Biochemical Analysis
Biochemical Properties
6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with the enzyme 3-oxoacyl-(acyl-carrier-protein) reductase (FabG) from Pseudomonas aeruginosa . This enzyme is involved in the bacterial fatty acid synthesis II system, which is essential for the survival of pathogenic microorganisms. The compound binds to a novel allosteric site on FabG, inducing conformational changes that disrupt the enzyme’s catalytic activity . This interaction primarily relies on hydrophobic interactions and specific hydrogen bonds .
Cellular Effects
The effects of 6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one on various cell types and cellular processes are profound. In bacterial cells, the compound inhibits the fatty acid synthesis pathway, leading to impaired cell membrane formation and ultimately cell death . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, disrupting the normal function of bacterial cells . The compound’s ability to target essential enzymes makes it a potential candidate for antibacterial drug development.
Molecular Mechanism
At the molecular level, 6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one exerts its effects through binding interactions with biomolecules. The compound binds to the allosteric site of FabG, causing conformational changes that propagate to the enzyme’s active site . This displacement of the catalytic triad prevents the binding of NADPH, a cofactor necessary for the enzyme’s activity . As a result, the enzyme’s ability to catalyze the reduction of 3-oxo-acyl-ACP intermediates is inhibited, leading to the disruption of fatty acid biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under certain environmental conditions, potentially reducing its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of fatty acid synthesis and prolonged antibacterial effects .
Dosage Effects in Animal Models
The effects of 6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to host tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired antibacterial effects while minimizing toxicity .
Metabolic Pathways
6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is involved in metabolic pathways related to fatty acid biosynthesis. The compound interacts with enzymes such as FabG, disrupting the reduction of 3-oxo-acyl-ACP intermediates . This disruption affects the overall metabolic flux and metabolite levels within bacterial cells, leading to impaired fatty acid synthesis and cell membrane formation . The compound’s ability to target specific enzymes within these pathways highlights its potential as an antibacterial agent.
Transport and Distribution
Within cells and tissues, 6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is critical for its efficacy, as it must reach the target enzymes to exert its inhibitory effects . Studies have shown that the compound can effectively penetrate bacterial cell membranes, allowing it to reach its intracellular targets .
Subcellular Localization
The subcellular localization of 6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it interacts with target enzymes . Targeting signals and post-translational modifications may influence the compound’s localization, ensuring it reaches the appropriate sites of action . This precise localization enhances the compound’s ability to inhibit fatty acid synthesis and exert its antibacterial effects .
Properties
IUPAC Name |
2-[4-(2-chloroanilino)quinazolin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-9-3-5-11-17(15)23-19-13-7-1-4-10-16(13)22-20(24-19)14-8-2-6-12-18(14)25/h1-12,25H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYZTHAJOOZUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)

![4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B5576439.png)
![7-isopropyl-5-{[2-(1-piperidinylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5576444.png)
![2-benzyl-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576460.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5576468.png)

![(3S*,4R*)-N,N-dimethyl-1-{[4-(methylthio)phenyl]acetyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5576478.png)

![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5576498.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5576507.png)
![N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine](/img/structure/B5576512.png)
